molecular formula C14H14N4O2 B5210549 1-(2-Cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide

1-(2-Cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide

Cat. No.: B5210549
M. Wt: 270.29 g/mol
InChI Key: INXIKRQSSLENKJ-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a cyanoethyl group, a methoxyphenyl group, and a carboxamide group attached to the pyrazole ring

Properties

IUPAC Name

1-(2-cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-20-11-5-2-4-10(8-11)13-12(14(16)19)9-18(17-13)7-3-6-15/h2,4-5,8-9H,3,7H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXIKRQSSLENKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C(=O)N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanoethylating agent.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl halide and a pyrazole derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine or amide-forming reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications include the development of new drugs or therapeutic agents.

    Industry: The compound may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyanoethyl)-3-phenylpyrazole-4-carboxamide: Lacks the methoxy group.

    1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide: Has the methoxy group in a different position.

    1-(2-Cyanoethyl)-3-(3-methoxyphenyl)pyrazole-5-carboxamide: Has the carboxamide group in a different position.

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